molecular formula C38H46O9 B11936859 (Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid

(Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid

Cat. No.: B11936859
M. Wt: 646.8 g/mol
InChI Key: BLDWFKHVHHINGR-USTPBOFMSA-N
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Description

The compound “(Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[154102,1502,1904,1306,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid” is a complex organic molecule with a unique structure This compound features multiple functional groups, including hydroxyl groups, methyl groups, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. Typical synthetic routes may involve:

    Formation of the Hexacyclic Core: This step might involve cyclization reactions, such as Diels-Alder reactions, to form the core structure.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a subject of study for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, the compound could be investigated for its potential biological activity. Its multiple functional groups suggest it might interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure might allow it to modulate specific biological pathways, making it a potential treatment for various diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure might impart specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of specific genes through interaction with transcription factors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple functional groups and a hexacyclic core. Examples could be:

    Natural Products: Such as certain alkaloids or terpenoids.

    Synthetic Analogues: Molecules designed to mimic the structure and function of the compound.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific hexacyclic structure. This combination might confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions.

Properties

Molecular Formula

C38H46O9

Molecular Weight

646.8 g/mol

IUPAC Name

(Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13-/t22-,25?,26+,36-,37+,38-/m1/s1

InChI Key

BLDWFKHVHHINGR-USTPBOFMSA-N

Isomeric SMILES

CC(=CCC[C@@]1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)O)C)C

Canonical SMILES

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C

Origin of Product

United States

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